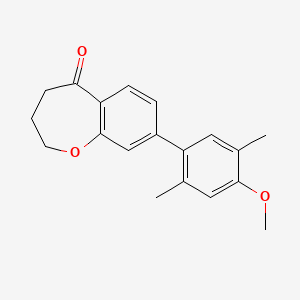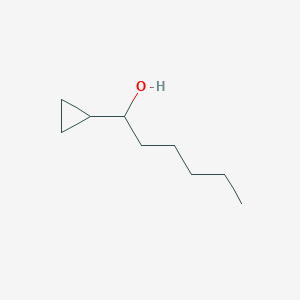
1-Cyclopropylhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylhexan-1-ol (CAS number: 65364-55-8) is a chemical compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It features a cyclopropyl ring attached to a hexane backbone, with a hydroxyl group (OH) at one end.
Preparation Methods
Synthetic Routes:: 1-Cyclopropylhexan-1-ol can be synthesized through various routes. One common method involves the reaction of cyclopropylmethyl chloride with n-pentylmagnesium bromide (Grignard reagent). The resulting alcohol undergoes hydrolysis to yield this compound.
Industrial Production:: Industrial production methods typically involve large-scale processes. specific details regarding industrial synthesis are not widely available in the literature.
Chemical Reactions Analysis
1-Cyclopropylhexan-1-ol participates in several chemical reactions:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding cyclopropylalkane.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common reagents and conditions:
Oxidation: Oxidizing agents like chromic acid (HCrO) or potassium permanganate (KMnO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Major products:
- Oxidation: Aldehyde or carboxylic acid derivatives.
- Reduction: Cyclopropylalkanes.
Scientific Research Applications
1-Cyclopropylhexan-1-ol finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for pharmacological properties.
Industry: Employed in fragrance and flavor industries.
Mechanism of Action
The exact mechanism by which 1-Cyclopropylhexan-1-ol exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 1-Cyclopropylhexan-1-ol is unique due to its cyclopropyl ring, similar compounds include cyclohexanol, cyclopentanol, and other cycloalkanols.
Remember that further research and detailed studies are essential to fully understand the compound’s properties and applications.
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-cyclopropylhexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-9(10)8-6-7-8/h8-10H,2-7H2,1H3 |
InChI Key |
WORZTKGENJDWCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B13580835.png)
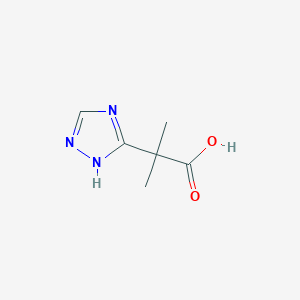
![2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13580862.png)
![rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13580863.png)

![2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide](/img/structure/B13580883.png)
![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)
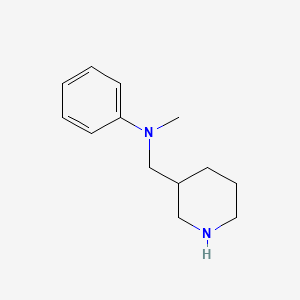
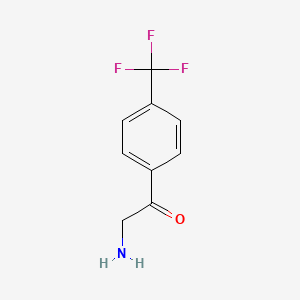
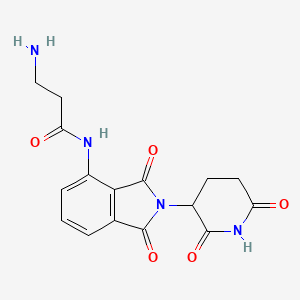
![1-{1-[2-(1H-pyrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl}cyclopropan-1-amine hydrochloride](/img/structure/B13580905.png)


